molecular formula C18H17ClFN3O2 B2483629 1-(2-Chlorobenzyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891104-02-2

1-(2-Chlorobenzyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2483629
CAS RN: 891104-02-2
M. Wt: 361.8
InChI Key: FNFQXLXPOVQNSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis involves reactions of specific isocyanates with fluoro- and chloro-substituted anilines, yielding a series of N,N'-disubstituted ureas. For instance, compounds have been synthesized with yields ranging from 25% to 73%, demonstrating the effectiveness of these synthetic routes. These methods provide a solid foundation for producing a range of derivatives with potential biological activity (Danilov et al., 2020).

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their biological activity. X-ray crystallography and NMR spectroscopy have been used extensively to elucidate the molecular structure of similar ureas, providing insights into their conformation and the nature of intramolecular interactions, such as hydrogen bonding, which plays a significant role in their biological activity (Yao et al., 2013).

Chemical Reactions and Properties

Chemical reactivity studies have highlighted the ability of these compounds to undergo various reactions, contributing to their versatility as chemical entities. Their reactivity towards nucleophiles, electrophiles, and their potential to participate in complexation reactions significantly affects their biological utility and pharmacological profile (Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for drug design and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to study the thermal stability and decomposition patterns of these compounds, providing valuable information for their development as pharmaceutical agents (Axthammer et al., 2016).

Chemical Properties Analysis

Investigations into the chemical properties of these ureas, including their reactivity, mechanisms of action, and interactions with biological targets, are critical. Studies have shown that certain derivatives exhibit significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating diseases related to enzyme dysfunction (Pejchal et al., 2011).

Scientific Research Applications

Pharmacological Applications Urea derivatives, including heterocyclic ureas, have been investigated for their pharmacological properties. Studies have demonstrated that certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibit anxiolytic activity and muscle-relaxant properties, highlighting their potential as central nervous system agents (Rasmussen et al., 1978). Similarly, complexation-induced unfolding of heterocyclic ureas has been explored for their ability to form multiply hydrogen-bonded complexes, indicating their utility in self-assembly processes and the development of novel materials with specific functionalities (Corbin et al., 2001).

Chemical and Material Science Applications The synthesis and properties of urea derivatives have been extensively studied for their application in chemical and material sciences. For example, urea derivatives have shown cytokinin-like activity and have been used to enhance adventitious rooting, demonstrating their utility in plant biology and agriculture (Ricci & Bertoletti, 2009). Additionally, the interaction of urea derivatives with fluoride ions has been studied, revealing insights into hydrogen bonding and proton transfer processes, which are critical in understanding the molecular basis of chemical reactions and designing new chemical entities (Boiocchi et al., 2004).

Optoelectronic and Nonlinear Optical Properties Research into urea derivatives has also extended into the exploration of their optoelectronic and nonlinear optical properties. For instance, studies on chalcone derivatives, which share structural similarities with the compound , have assessed their electrooptic properties, indicating their potential application in optoelectronic device fabrication due to their high second and third harmonic generation values compared to standard urea (Shkir et al., 2018).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-16-7-2-1-4-12(16)10-21-18(25)22-14-9-17(24)23(11-14)15-6-3-5-13(20)8-15/h1-8,14H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFQXLXPOVQNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

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